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2'-c-Ethynyluridine -

2'-c-Ethynyluridine

Catalog Number: EVT-464356
CAS Number:
Molecular Formula: C11H12N2O6
Molecular Weight: 268.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

2'-c-Ethynyluridine is classified as a nucleoside analog. Nucleosides are compounds that consist of a nitrogenous base linked to a sugar molecule. In this case, the base is uracil, and the sugar is ribose, modified by the addition of an ethynyl group. This modification enhances its utility in various biochemical applications, particularly in the study of RNA metabolism and transcription.

Synthesis Analysis

The synthesis of 2'-c-Ethynyluridine typically involves several key steps:

  1. Starting Materials: The synthesis begins with uridine or its derivatives.
  2. Protection of Functional Groups: Prior to modification, hydroxyl groups on the ribose sugar may be protected using silyl or acyl protecting groups to prevent unwanted reactions.
  3. Introduction of Ethynyl Group: The ethynyl group is introduced at the 2' position through a nucleophilic substitution reaction. Common reagents for this step include ethynyl lithium or sodium acetylide, which react with the appropriately activated ribose derivative.
  4. Deprotection: After the ethynyl group is attached, protecting groups are removed under mild acidic or basic conditions to yield the final product.

Technical Parameters

  • Reagents: Ethynyl lithium, sodium acetylide, silyl chlorides for protection.
  • Conditions: Reactions are typically conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture interference.
Molecular Structure Analysis

The molecular structure of 2'-c-Ethynyluridine can be described as follows:

  • Molecular Formula: C₁₁H₁₃N₂O₅
  • Molecular Weight: Approximately 253.24 g/mol
  • Structural Features:
    • The compound features a ribose sugar with an ethynyl group (-C≡CH) attached to the 2' carbon.
    • The nitrogenous base is uracil, which contains two carbonyl groups and a nitrogen atom in its ring structure.
Chemical Reactions Analysis

2'-c-Ethynyluridine participates in several key chemical reactions:

  1. Click Chemistry: It can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where it reacts with azide-functionalized probes to label RNA molecules for visualization and tracking.
  2. Metabolic Incorporation: This compound can be incorporated into newly synthesized RNA during transcription, allowing researchers to study RNA dynamics in living cells.
  3. Hydrolysis: Under certain conditions, it may undergo hydrolysis to yield uridine and other byproducts.

Relevant Technical Details

  • The efficiency of incorporation into RNA can vary based on cell type and conditions but typically occurs at a rate where approximately every 35 uridine residues can be substituted by 2'-c-Ethynyluridine.
Mechanism of Action

The mechanism of action for 2'-c-Ethynyluridine primarily revolves around its incorporation into RNA:

  1. Incorporation During Transcription: RNA polymerases can incorporate this modified nucleoside during RNA synthesis instead of natural uridine.
  2. Detection via Click Chemistry: Once incorporated, the ethynyl group allows for specific labeling using azide-conjugated fluorophores through click chemistry, enabling visualization via fluorescence microscopy.

Relevant Data

  • Studies have shown that approximately 2.8% of uridine residues in total RNA can be replaced with 2'-c-Ethynyluridine under optimal conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and common organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The ethynyl group makes it reactive towards azides under Cu(I) catalysis, facilitating click chemistry applications.
Applications

2'-c-Ethynyluridine has several important applications in scientific research:

  1. RNA Synthesis Monitoring: It is widely used to monitor RNA synthesis in live cells through metabolic labeling techniques.
  2. Studying RNA Dynamics: Researchers utilize this compound to investigate RNA turnover rates and transcriptional activity across various tissues.
  3. Fluorescent Labeling Techniques: Its ability to participate in click chemistry allows for efficient labeling and visualization of nascent RNA molecules in fixed tissues.
  4. Drug Development Research: Investigating potential therapeutic applications related to nucleoside analogs in antiviral or anticancer treatments.
Synthetic Methodologies and Structural Modifications of 2'-C-Ethynyluridine

Radical-Mediated Stereoselective Ethynylation Strategies

The introduction of the ethynyl group at the 2'-position of uridine presents significant stereochemical challenges due to the need for precise control over ribose configuration. While classical nucleoside synthesis relies on nucleobase glycosylation or functional group interconversion, radical-mediated approaches offer novel pathways for C–C bond formation. Although direct radical ethynylation strategies for 2'-C-ethynyluridine are not extensively documented in the available literature, radical chemistry has been employed in analogous nucleoside modifications. Theoretical frameworks suggest that alkynyl radical intermediates could be generated via photoredox catalysis or transition-metal-mediated hydrogen atom transfer (HAT), enabling addition to glycal derivatives or sp²-hybridized carbons within the sugar moiety. Such methods could potentially bypass multi-step protection/deprotection sequences required in ionic pathways. The stereochemical outcome is critically influenced by the radical generation method and substrate conformation, with North-type sugar puckering favoring β-face attack in ribofuranose systems. Despite the potential for high stereoselectivity, radical approaches remain underexplored for 2'-ethynylation compared to 3'-isomers, presenting opportunities for methodological development [2] [9].

Table 1: Comparison of Synthetic Approaches for 2'-C-Ethynyluridine

Synthetic StrategyKey Reagents/IntermediatesStereoselectivityReported Yield
Classical Functionalization2'-Ketonucleoside → Epoxide → AlkynylationModerate diastereocontrol53-83% [1]
Theoretical Radical PathwayGlycal + Ethynyl Radical PrecursorUndetermined (predicted high)Not reported
Divergent SynthesisUridine → Spironucleoside → Nucleophilic OpeningHigh (directed by epoxide)55% [1]

Phosphoramidate Prodrug Design for Enhanced Bioavailability

The therapeutic efficacy of 2'-C-ethynyluridine is limited by its poor membrane permeability and inefficient intracellular phosphorylation. To address these challenges, phosphoramidate prodrug technology (ProTide approach) has been successfully applied, wherein the 5'-monophosphate is masked with biodegradable aryloxy/amino ester groups. This strategy bypasses the rate-limiting first phosphorylation step, significantly enhancing intracellular triphosphate delivery. Structural optimization has identified aryloxy-l-alaninyl esters as particularly efficient promoieties, enabling rapid enzymatic hydrolysis in hepatocytes and subsequent activation by histidine triad nucleotide-binding protein 1 (HINT1). For dengue virus inhibition, 2'-C-ethynyl-4'-F-uridine phosphoramidate demonstrated remarkable antiviral activity (EC₅₀ = 0.8 μM) in human peripheral blood mononuclear cells (PBMCs), outperforming the parent nucleoside by >50-fold. Crucially, this prodrug exhibited reduced mitochondrial toxicity compared to 2'-F-ribose analogues, as evidenced by the absence of mitochondrial RNA polymerase inhibition and minimal cytotoxicity in human hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines [3] [6] [9].

Table 2: Bioactivation and Antiviral Performance of 2'-C-Ethynyluridine Phosphoramidate Prodrugs

Prodrug Structural FeatureIntracellular TP GenerationAntiviral EC₅₀ (Dengue)Mitochondrial Toxicity
2'-C-Ethynyl-4'-F-Uridine ProTide20-fold > parent nucleoside0.8 μM (PBMC assay)Undetectable up to 100 μM
2'-F-Uridine ProTideModerate>20 μMSignificant (POLRMT inhibition)
2'-C-Methylcytidine ProTide (NM283)10-15-fold > parent1.2 μM (HCV)Low

Ribose Sugar Modifications at 2'- and 4'-Positions

Strategic modification of the ribose scaffold profoundly influences the conformational behavior, enzymatic recognition, and thermodynamic stability of 2'-C-ethynyluridine analogues. The bulky ethynyl group at C2' intrinsically locks the sugar in a North (C3'-endo) conformation, as confirmed by NMR (³J₁'₂' < 1 Hz) and X-ray crystallography (pseudorotation phase angle P ≈ 15°). This conformational restriction enhances RNA polymerase binding by pre-organizing the sugar for A-form duplex integration. Dual modifications at C2' and C4' have been systematically explored to further optimize properties:

  • 2'-F,4'-OMe-ribose uridine demonstrates exceptional nuclease resistance while maintaining A-form duplex compatibility (ΔTm = +0.8°C/modification versus unmodified RNA). When incorporated into siRNA 3'-overhangs, this analogue improved gene silencing potency 3-fold compared to native siRNA, attributed to enhanced PAZ domain recognition in the RNA-induced silencing complex (RISC) [4].
  • 4'-Fluoro substitution synergizes with 2'-ethynyl groups by reducing the energy barrier for C3'-endo puckering (νmax ≈ 35°), while simultaneously lowering mitochondrial polymerase affinity. This combination yielded 2'-C-ethynyl-4'-F-uridine with superior viral polymerase selectivity [6].
  • 2'-OMe,4'-F-ribose modifications exhibit intermediate properties, with moderate nuclease resistance but reduced silencing efficiency when positioned internally in siRNAs (40% reduction at 100nM) [4].

Table 3: Impact of Ribose Modifications on Biophysical and Biological Properties

Modification PatternSugar Pucker (N/S Ratio)ΔTm/Modification (°C)Nuclease ResistanceRNAi Activity
2'-C-Ethynyl (North-locked)100:0 (C3'-endo)+1.2HighModerate
2'-F,4'-OMe-ribose95:5+0.8ExceptionalHigh (overhangs)
2'-C-Ethynyl-4'-F100:0+1.4HighNot tested
2'-OMe,4'-F-ribose85:15+0.3ModerateReduced (internal)

Comparative Synthesis with 3'-Ethynyl Nucleoside Analogues

The synthetic pathways for 2'- versus 3'-ethynyl nucleosides diverge significantly in key intermediates, stereochemical control, and biological outcomes. While 3'-C-ethynyluridine (EUrd) and cytidine (ECyd) are synthesized predominantly from uridine via 3'-ketonucleoside intermediates, 2'-C-ethynyluridine requires alternative strategies due to the susceptibility of 2'-keto intermediates to β-elimination:

  • 3'-Ethynyl Synthesis: Proceeds through 3',5'-O-TIPDS-protected uridine → 3'-ketonucleoside → Corey-Chaykovsky epoxidation → regioselective epoxide opening with nucleobases (53-83% yield). This route enables modular synthesis of diverse double-headed nucleosides with additional bases at C2' [1].
  • 2'-Ethynyl Synthesis: Employs spironucleoside intermediates (e.g., 2,3'-anhydrouridine) or direct alkynylation of 2'-deoxy-2'-iodouridine under Sonogashira conditions. The latter approach faces challenges in stereocontrol, often requiring chiral auxiliaries or enzymatic resolutions [3].
  • Biological Differentiation: 3'-Ethynyl nucleosides exhibit antitumor activity through UCK-mediated phosphorylation and RNA polymerase inhibition. In contrast, 2'-C-ethynyluridine displays primarily antiviral activity against HCV and Dengue virus, contingent upon intracellular triphosphate levels and polymerase binding kinetics. Conformationally restricted 3'-ethynyl analogues like 3'-O,4'-C-methylene-EUrd show reduced activity due to unfavorable South-type puckering incompatible with UCK recognition [7] [8].

Table 4: Comparative Analysis of 2'- vs. 3'-Ethynyl Nucleoside Synthesis and Processing

Parameter2'-C-Ethynyluridine3'-C-Ethynyluridine (EUrd)
Key Synthetic Intermediate2'-Deoxy-2'-iodouridine / Spiroepoxide3'-Ketonucleoside (TIPDS-protected)
Stereocontrol ChallengeC1'-C2' trans relationshipC2'-C3' erythro configuration
Phosphorylation EnzymedCK / Uridine PhosphorylaseUCK (Uridine-Cytidine Kinase)
Primary Therapeutic TargetHCV/DENV PolymeraseHuman RNA Polymerases I/II/III
Conformational PreferenceRigid C3'-endo (North)Flexible (South in crystals, P=182°)
Prodrug UtilizationPhosphoramidates (e.g., 5'-ProTide)5'-Valyl ester (NM283)

Properties

Product Name

2'-c-Ethynyluridine

IUPAC Name

1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

InChI

InChI=1S/C11H12N2O6/c1-2-11(18)8(16)6(5-14)19-9(11)13-4-3-7(15)12-10(13)17/h1,3-4,6,8-9,14,16,18H,5H2,(H,12,15,17)/t6-,8-,9-,11-/m1/s1

InChI Key

KPLKOOBPQQYUTM-PNHWDRBUSA-N

SMILES

C#CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O

Canonical SMILES

C#CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O

Isomeric SMILES

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O

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